molecular formula C24H25N3O3 B2833651 1-benzyl-N'-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105243-71-7

1-benzyl-N'-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B2833651
CAS No.: 1105243-71-7
M. Wt: 403.482
InChI Key: YWPGTZAZJPXDSP-UHFFFAOYSA-N
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Description

1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a tert-butylbenzoyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate the nucleophilic substitution reaction.

    Attachment of the tert-butylbenzoyl group: This can be accomplished through an acylation reaction using tert-butylbenzoyl chloride and a suitable base.

    Formation of the carbohydrazide: This final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The benzyl and tert-butylbenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting cardiovascular and neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, its dihydropyridine ring structure allows it to interact with calcium channels, potentially influencing calcium ion transport and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N’-(4-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
  • 1-benzyl-N’-(4-ethylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
  • 1-benzyl-N’-(4-isopropylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Uniqueness

1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is unique due to the presence of the tert-butylbenzoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-benzyl-N'-(4-tert-butylbenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-24(2,3)20-12-9-18(10-13-20)22(29)25-26-23(30)19-11-14-21(28)27(16-19)15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPGTZAZJPXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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